molecular formula C15H11ClN2O B2481873 5-chloro-3-phenyl-1H-indole-2-carboxamide CAS No. 21139-30-0

5-chloro-3-phenyl-1H-indole-2-carboxamide

Cat. No.: B2481873
CAS No.: 21139-30-0
M. Wt: 270.72
InChI Key: ASGAHGHLFFGPBN-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.72. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptor 1

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a closely related compound to 5-chloro-3-phenyl-1H-indole-2-carboxamide, has been studied for its role as an allosteric modulator for the cannabinoid type 1 receptor (CB1). Research indicates key structural requirements of indole-2-carboxamides for allosteric modulation, including a critical chain length at the C3-position and an electron withdrawing group at the C5-position (Khurana et al., 2014).

Inhibition of Human Liver Glycogen Phosphorylase a

The synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives, including structures related to this compound, has shown inhibitory effects on human liver glycogen phosphorylase a (hLGPa). This indicates potential applications in the management of glucose levels and related metabolic processes (Onda et al., 2008).

Anticancer Properties

Indole-2-carboxamides, including variants of this compound, have demonstrated remarkable antiproliferative activity against various cancer cell lines. These compounds have been explored for their potential as tubulin polymerization inhibitors, indicating their significance in the development of novel anticancer agents (Kazan et al., 2019).

Antimycobacterial Activity

5-Chloro-N-phenylpyrazine-2-carboxamides, structurally related to this compound, have shown significant in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in the treatment of tuberculosis and related mycobacterial infections (Zítko et al., 2013).

Potential as Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, with research indicating their efficacy against Mycobacterium tuberculosis and favorable pharmacokinetic properties in rodents. This highlights their potential in developing new antituberculosis treatments (Kondreddi et al., 2013).

Mechanism of Action

Target of Action

The primary target of 5-chloro-3-phenyl-1H-indole-2-carboxamide, also known as compound 1, is Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a potential therapeutic target for ischemic-hypoxic diseases .

Mode of Action

Compound 1 interacts with PYGB, inhibiting its function . This inhibition can alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level .

Biochemical Pathways

The inhibition of PYGB by compound 1 affects the regulation of glucose metabolism . It reduces the level of ATP in brain cells after ischemia, improves cellular energy metabolism, downregulates the degree of extracellular acidification, and improves metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .

Pharmacokinetics

Compound 1 has high blood-brain barrier permeability, which is crucial for its bioavailability . This property allows the compound to exert its protective effect on the brain.

Result of Action

The result of compound 1’s action is the protection against cellular H/R injury in mouse astrocytes . It improves cell viability, reduces LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . It also controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action of compound 1 is influenced by the hypoxic-ischemic environment in which it operates . The compound’s efficacy in alleviating H/R injury of astrocytes and its stability are likely to be affected by the severity of the hypoxic-ischemic conditions.

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been identified as a novel brain-type glycogen phosphorylase inhibitor . It is involved in glucose metabolism by inhibiting PYGB . This compound has better inhibitory activity against PYGB, with an IC50 of 90.27 nM .

Cellular Effects

This compound has been found to have a potential therapeutic effect on cerebral ischemia . It can alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of glucose metabolism. It controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Temporal Effects in Laboratory Settings

It has been found to increase the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are yet to be fully determined. Its potential therapeutic effects on cerebral ischemia suggest that it may have significant impacts at certain dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose metabolism by inhibiting PYGB . This suggests that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully determined. It has been found to have high blood–brain barrier permeability , suggesting that it may be transported and distributed effectively within the brain.

Subcellular Localization

The subcellular localization of this compound is yet to be fully determined. Its involvement in glucose metabolism and its effects on cellular energy metabolism suggest that it may be localized to areas of the cell involved in these processes .

Properties

IUPAC Name

5-chloro-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGAHGHLFFGPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.